(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide
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Overview
Description
The compound (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and the presence of a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. This involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, where a suitable precursor reacts with a difluorobenzene derivative under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide: can be compared with other similar compounds, such as:
- 3-(3,5-Difluorophenyl)propionic acid : Shares the difluorophenyl group but differs in its overall structure and functional groups.
- Dichloroaniline : Contains a similar aromatic ring but with chlorine substituents instead of fluorine.
The uniqueness of This compound lies in its tricyclic structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3R,6R)-3-(3,5-difluorophenyl)-N-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O/c1-11(2)22-19(25)24-10-16(13-7-14(20)9-15(21)8-13)18-17(24)12-3-5-23(18)6-4-12/h7-9,11-12,16-18H,3-6,10H2,1-2H3,(H,22,25)/t16-,17+,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXXAPMCDTZDEO-RCCFBDPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(C2C1C3CCN2CC3)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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